Cas no 1788852-52-7 (2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide)

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic compound with notable features. It exhibits a unique structure, combining a phenyl acetamide core with an oxan-4-ylsulfanyl moiety, which enhances its pharmacological properties. This compound demonstrates potential in various applications, particularly in drug discovery for its selective interaction with biological targets. Its chemical stability and specific functional groups make it a valuable tool in research and development.
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide structure
1788852-52-7 structure
Product name:2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
CAS No:1788852-52-7
MF:C17H24N2O3S
Molecular Weight:336.449063301086
CID:5368791

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
    • インチ: 1S/C17H24N2O3S/c1-13(20)19-15-4-2-14(3-5-15)12-17(21)18-8-11-23-16-6-9-22-10-7-16/h2-5,16H,6-12H2,1H3,(H,18,21)(H,19,20)
    • InChIKey: IXUXZKHSWOYBHV-UHFFFAOYSA-N
    • SMILES: C(NCCSC1CCOCC1)(=O)CC1=CC=C(NC(=O)C)C=C1

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6472-0690-2mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
2mg
$88.5 2023-04-25
Life Chemicals
F6472-0690-1mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
1mg
$81.0 2023-04-25
Life Chemicals
F6472-0690-5mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
5mg
$103.5 2023-04-25
Life Chemicals
F6472-0690-15mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6472-0690-20mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
20mg
$148.5 2023-04-25
Life Chemicals
F6472-0690-10mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
10mg
$118.5 2023-04-25
Life Chemicals
F6472-0690-75mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
75mg
$312.0 2023-04-25
Life Chemicals
F6472-0690-30mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
30mg
$178.5 2023-04-25
Life Chemicals
F6472-0690-2μmol
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
2μl
$85.5 2023-04-25
Life Chemicals
F6472-0690-50mg
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
1788852-52-7 90%+
50mg
$240.0 2023-04-25

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide 関連文献

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamideに関する追加情報

Introduction to 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS No. 1788852-52-7)

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, identified by its Chemical Abstracts Service (CAS) number 1788852-52-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its dual functional groups, which include an acetamide moiety and an N-substituted tetrahydropyranosyl sulfide. Such structural features make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel bioactive molecules.

The molecular framework of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide consists of a phenyl ring substituted with an acetamide group at the 4-position, linked to an N-alkyl chain that incorporates a tetrahydropyranosyl sulfide moiety. This unique configuration suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating physiological processes. The presence of both polar and non-polar regions in its structure enhances its solubility and bioavailability, making it an attractive scaffold for pharmacological applications.

In recent years, there has been a surge in research focused on sulfide-containing compounds due to their diverse biological activities. Sulfides, particularly those derived from tetrahydropyranoses, have shown promise in various therapeutic contexts, including anti-inflammatory, antioxidant, and anticancer applications. The sulfanyl group in 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide may contribute to its ability to interact with thiols in biological systems, potentially leading to redox-based mechanisms of action. This aspect has prompted investigations into its potential role as a modulator of redox-sensitive signaling pathways.

Moreover, the acetamide functionality is a well-known pharmacophore that is frequently incorporated into drug molecules due to its ability to form hydrogen bonds with biological targets. In 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, the acetamide group is positioned adjacent to the phenyl ring, which could enhance its binding affinity to protein targets. This arrangement may facilitate the design of molecules with improved selectivity and efficacy. The phenyl ring itself is a versatile structural element that can participate in π-stacking interactions, further contributing to the compound's binding properties.

Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding modes and interactions of small molecules with biological targets. These tools have been instrumental in guiding the synthesis and optimization of compounds like 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide. By leveraging virtual screening and docking studies, researchers can identify potential binding sites and refine the structure of the molecule to enhance its pharmacological activity. Such computational approaches have accelerated the drug discovery process and have led to the identification of novel lead compounds with therapeutic potential.

The synthesis of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as multi-step organic synthesis, coupled with protective group strategies, have enabled chemists to construct intricate molecular frameworks with high precision. The use of transition metal-catalyzed reactions has also facilitated the introduction of functional groups like sulfides into organic molecules, making it possible to access structurally diverse libraries for drug discovery.

As interest in biologics continues to grow, there is increasing emphasis on developing small molecules that can modulate biological processes without exhibiting significant off-target effects. The dual functionality of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide makes it a compelling candidate for such applications. By carefully tuning its structure through medicinal chemistry approaches, researchers can optimize its pharmacokinetic properties while maintaining or enhancing its biological activity. This balance between potency and selectivity is crucial for developing safe and effective therapeutic agents.

In conclusion,2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS No. 1788852-52-7) represents a fascinating molecule with potential applications in pharmaceutical research and development. Its unique structural features, including the presence of an acetamide group and a tetrahydropyranosyl sulfide moiety, make it an attractive scaffold for designing novel bioactive compounds. Advances in computational chemistry and synthetic methodologies have further enhanced our ability to explore its pharmacological potential. As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide are poised to play a significant role in addressing unmet medical needs.

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